HSV Selectivity vs. 5-Vinyluridine
In a direct head-to-head comparison published in Nucleic Acids Research (1982), 2′-deoxy-5-vinylcytidine demonstrated potent inhibition of both HSV-1 and HSV-2 replication with an ID50 of 0.2 μg/mL. Critically, it was much less toxic to cell cultures than its uridine counterpart, 2′-deoxy-5-vinyluridine, yielding a calculated selectivity index of 225 [1]. The same study found that 2′-deoxy-5-vinyluridine, despite being stable under laboratory conditions, showed neither anti-leukemic activity in L1210 cells nor anti-parasitic activity against Plasmodium berghei in animal testing [1].
| Evidence Dimension | Anti-herpes virus activity and cytotoxicity |
|---|---|
| Target Compound Data | ID50 = 0.2 μg/mL (HSV-1 and HSV-2); Selectivity Index = 225 |
| Comparator Or Baseline | 2′-deoxy-5-vinyluridine: ID50 comparable but significantly higher cytotoxicity |
| Quantified Difference | Selectivity Index = 225 for target compound; uridine analog shows no in vivo anti-leukemic or anti-parasitic activity |
| Conditions | Cell culture-based herpes virus replication inhibition assay |
Why This Matters
Procurement of the cytidine analog over the uridine analog is essential for antiviral studies requiring a favorable therapeutic window.
- [1] Rahim SG, Duggan MJH, Walker RT, Jones AS, Dyer RL, Balzarini J, De Clercq E. Synthesis and biological properties of 2′-deoxy-5-vinyluridine and 2′-deoxy-5-vinylcytidine. Nucleic Acids Res. 1982;10(17):5285-5295. PMID: 6292837. View Source
